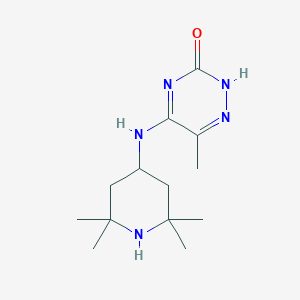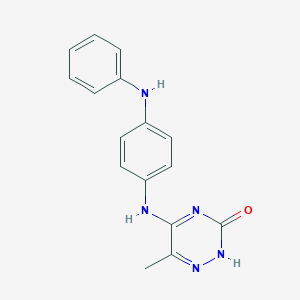![molecular formula C14H18FN3OS B254216 5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine](/img/structure/B254216.png)
5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group, a thioether linkage, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation:
Amine Introduction: The final step involves the reaction of the thioether intermediate with a suitable amine, such as pentylamine, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, 5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could have activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The thioether linkage provides additional flexibility and stability to the molecule.
相似化合物的比较
Similar Compounds
- (5-{5-[(4-Bromobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine
- (5-{5-[(4-Methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine
- (5-{5-[(4-Chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine
Uniqueness
Compared to similar compounds, 5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine stands out due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound a promising candidate for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H18FN3OS |
|---|---|
分子量 |
295.38 g/mol |
IUPAC 名称 |
5-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine |
InChI |
InChI=1S/C14H18FN3OS/c15-12-7-5-11(6-8-12)10-20-14-18-17-13(19-14)4-2-1-3-9-16/h5-8H,1-4,9-10,16H2 |
InChI 键 |
QJMPTUNWLPKBDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)CCCCCN)F |
规范 SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)CCCCCN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254134.png)
![6-methyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B254135.png)
![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide](/img/structure/B254141.png)
![5-chloro-2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)
![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)



![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)
